molecular formula C18H18BrNO2 B2444023 (2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide CAS No. 297149-93-0

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Cat. No.: B2444023
CAS No.: 297149-93-0
M. Wt: 360.251
InChI Key: IOPVQVGCJAYUHG-IZZDOVSWSA-N
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Description

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound with a complex structure, featuring both bromine and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: 4-bromo-3-methylaniline and 4-ethoxybenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propenamide: The resulting intermediate is then subjected to an amide formation reaction using reagents like acetic anhydride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-bromo-3-methylphenyl)-3-(4-methoxyphenyl)-2-propenamide: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-N-(4-chloro-3-methylphenyl)-3-(4-ethoxyphenyl)-2-propenamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of both bromine and ethoxy functional groups, which can influence its reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity or improved stability.

Properties

IUPAC Name

(E)-N-(4-bromo-3-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-3-22-16-8-4-14(5-9-16)6-11-18(21)20-15-7-10-17(19)13(2)12-15/h4-12H,3H2,1-2H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVQVGCJAYUHG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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